![molecular formula C20H22N2O2S2 B2494778 4-methyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide CAS No. 893994-75-7](/img/structure/B2494778.png)
4-methyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamides and their derivatives, including thiazole-containing compounds, are a significant class of compounds studied for various biochemical and pharmacological activities. These compounds have been explored for their potential as enzyme inhibitors, anticancer agents, and for their physical and chemical properties, offering insights into their molecular structure, synthesis methods, and application potentials in different fields.
Synthesis Analysis
The synthesis of benzenesulfonamides typically involves the reaction of suitable sulfonamide groups with aromatic or heteroaromatic compounds. For example, a study described the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, showcasing a detailed synthesis route involving structural modifications to optimize activity (Röver et al., 1997).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using X-ray crystallography, as demonstrated in the study of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide. This technique provides detailed insights into the crystal packing, bond lengths, angles, and overall conformation of the molecule (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of benzenesulfonamides includes their ability to act as enzyme inhibitors. Several compounds within this class have been investigated for their inhibitory effects on human carbonic anhydrase isoenzymes, demonstrating the importance of structural features in their bioactive properties (Mishra et al., 2016).
Physical Properties Analysis
Physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in different environments. For instance, the study of the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide provides valuable information on its molecular geometry and intermolecular interactions, which are essential for predicting its solubility and stability (Mohamed-Ezzat et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological targets, define the potential applications of these compounds. For example, the synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides highlight the importance of sulfonamide derivatives in medicinal chemistry, revealing their potential as carbonic anhydrase inhibitors and for anticancer activity (Gul et al., 2016).
Wissenschaftliche Forschungsanwendungen
Gastroprotective Applications
Gastroprotective Properties of Ebrotidine
Ebrotidine, a compound with a thiazole ring similar to the one mentioned, demonstrates gastroprotective effects. Unlike traditional H2-receptor antagonists, it possesses unique properties that enhance gastric mucosal defense and repair mechanisms. Ebrotidine improves the physicochemical characteristics of mucus gel, promotes the synthesis and secretion of gastric mucus components, and enhances mucosal expression of integrin receptors, crucial for ulcer healing. These features highlight its potential in treating ulcer diseases (Slomiany, Piotrowski, & Slomiany, 1997).
Antimicrobial and Antitumor Applications
Thiazolidinediones as Antimicrobial and Antitumor Agents
Thiazolidinediones, featuring a core structure that shares similarity with the thiazole moiety of the queried compound, have been extensively studied for their antimicrobial, antitumor, and antidiabetic properties. These compounds are recognized for their ability to modulate various biological pathways, demonstrating the potential of thiazole derivatives in developing novel therapeutic agents (Singh et al., 2022).
Advanced Oxidation Processes
Degradation of Acetaminophen by Advanced Oxidation
Advanced Oxidation Processes (AOPs) have been used to treat compounds such as acetaminophen in aquatic environments, leading to the generation of various by-products. Research in this area sheds light on the reactivity of compounds containing phenolic hydroxyl groups, which could be relevant to understanding the environmental fate and transformation of similar chemical structures (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
4-methyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-14-4-8-17(9-5-14)20-22-16(3)19(25-20)12-13-21-26(23,24)18-10-6-15(2)7-11-18/h4-11,21H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNZSTFMRYLDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2494695.png)
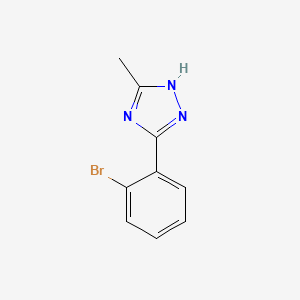
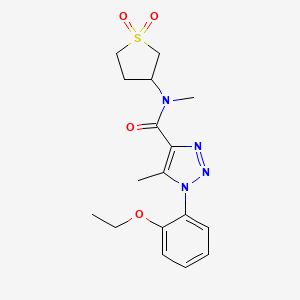
![[5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine](/img/structure/B2494703.png)
![N-(3-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2494704.png)
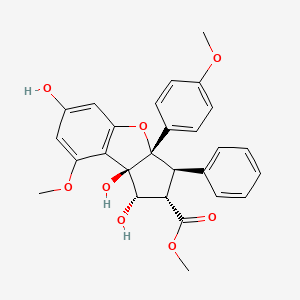
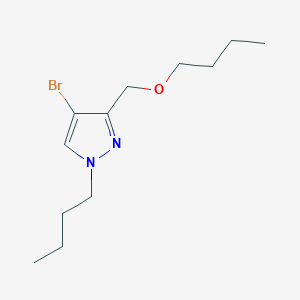
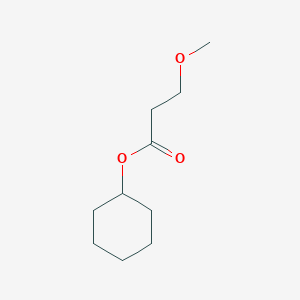
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2494711.png)
![4-[(4-Fluorophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2494712.png)

![2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole](/img/structure/B2494714.png)
![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
